molecular formula C20H27NO2S B4917910 N,N-dibutyl-4-(phenylsulfonyl)aniline

N,N-dibutyl-4-(phenylsulfonyl)aniline

Cat. No.: B4917910
M. Wt: 345.5 g/mol
InChI Key: DRGAPMUNXAWUJX-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-(phenylsulfonyl)aniline is a substituted aniline derivative featuring a phenylsulfonyl group at the para position and two butyl groups attached to the nitrogen atom. This compound belongs to the class of sulfonated aromatic amines, which are characterized by their electron-withdrawing sulfonyl groups and alkylated amine moieties. The phenylsulfonyl group enhances the compound's stability and modulates its electronic properties, making it relevant in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-(benzenesulfonyl)-N,N-dibutylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2S/c1-3-5-16-21(17-6-4-2)18-12-14-20(15-13-18)24(22,23)19-10-8-7-9-11-19/h7-15H,3-6,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGAPMUNXAWUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of N,N-dibutyl-4-(phenylsulfonyl)aniline, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N,N-Dibutyl-4-(phenylsulfonyl)aniline -N(C₄H₉)₂, -SO₂C₆H₅ at C4 C₂₀H₂₇NO₂S 345.5 Intermediate in organic synthesis
(E)-N,N-Diethyl-4-[2-(phenylsulfonyl)vinyl]aniline (4h) -N(C₂H₅)₂, -CH=CH-SO₂C₆H₅ at C4 C₁₈H₂₁NO₂S 315.4 Olefination studies; Z-selectivity
1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives Pyrazole ring + -SO₂C₆H₅ + -CH₂-C₆H₅ Variable ~350–400 Antiviral agents (e.g., anti-WNV)
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)aniline -N(4-OCH₃-C₆H₄)(4-NO₂-C₆H₄), -OCH₃ at C4 C₂₀H₁₈N₂O₄ 350.4 Electro-optical materials
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual -SO₂NH- groups, fluorinated aryl rings C₂₀H₁₈F₂N₂O₄S₂ 476.5 Unexpected sulfonamide byproduct

Key Observations :

  • Electronic Effects : The phenylsulfonyl group in N,N-dibutyl-4-(phenylsulfonyl)aniline reduces the electron density on the aromatic ring compared to methoxy or nitro substituents, affecting reactivity in electrophilic substitution reactions .
  • Biological Activity : Pyrazole-sulfonyl hybrids (e.g., ) exhibit antiviral activity, while sulfonamide derivatives (e.g., ) are explored for their stability and binding affinity .
Stability and Functional Group Compatibility
  • Hydrolytic Stability : Sulfones (e.g., N,N-dibutyl-4-(phenylsulfonyl)aniline) are generally more stable than sulfonamides under acidic conditions due to the absence of hydrolyzable N–S bonds .
  • Thermal Stability : The dibutyl groups may reduce crystallinity compared to smaller alkyl chains, as seen in ’s methoxy-nitro derivatives .

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